molecular formula C11H17ClN2O2 B2771638 phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride CAS No. 163799-67-5

phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride

Cat. No.: B2771638
CAS No.: 163799-67-5
M. Wt: 244.72
InChI Key: YGVMJRXDZRGTSW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride typically involves the reaction of phenyl chloroformate with N,N-dimethylethylenediamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include various carbamate and amine derivatives.

Scientific Research Applications

Phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may affect neurotransmitter pathways by interacting with receptors or transporters, leading to altered cellular responses .

Comparison with Similar Compounds

Phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride can be compared with similar compounds such as:

  • Phenyl N-[2-(methylamino)ethyl]carbamate hydrochloride
  • Phenyl N-[2-(ethylamino)ethyl]carbamate hydrochloride
  • Phenyl N-[2-(dimethylamino)propyl]carbamate hydrochloride

These compounds share similar structural features but differ in their alkyl substituents, which can influence their chemical reactivity, biological activity, and applications. This compound is unique due to its specific dimethylaminoethyl group, which imparts distinct properties and reactivity compared to its analogs .

Properties

IUPAC Name

phenyl N-[2-(dimethylamino)ethyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-13(2)9-8-12-11(14)15-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3,(H,12,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVMJRXDZRGTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)OC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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